molecular formula C12H3F7O B12794225 2,3,5,6-Tetrafluoro-4-(2,3,6-trifluorophenyl)phenol CAS No. 2967-56-8

2,3,5,6-Tetrafluoro-4-(2,3,6-trifluorophenyl)phenol

Cat. No.: B12794225
CAS No.: 2967-56-8
M. Wt: 296.14 g/mol
InChI Key: RXCXJSLOHFUBGE-UHFFFAOYSA-N
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Description

NSC 170104, also known as 2-Chloro-N-cyclopropyl-4-nitroaniline, is a chemical compound with significant interest in various scientific fields. This compound is characterized by its unique structure, which includes a chloro group, a cyclopropyl group, and a nitro group attached to an aniline base. Its distinct chemical properties make it a valuable subject for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-N-cyclopropyl-4-nitroaniline typically involves the nitration of N-cyclopropyl-4-chloroaniline. The reaction conditions often include the use of concentrated nitric acid and sulfuric acid as nitrating agents. The process requires careful control of temperature and reaction time to ensure the selective nitration of the aniline derivative.

Industrial Production Methods

In an industrial setting, the production of 2-Chloro-N-cyclopropyl-4-nitroaniline may involve large-scale nitration reactors with precise temperature and pressure controls. The use of continuous flow reactors can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-N-cyclopropyl-4-nitroaniline undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

    Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions, such as using sodium methoxide in methanol.

    Oxidation: Although less common, the compound can undergo oxidation reactions, particularly at the cyclopropyl group, under strong oxidizing conditions.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon, ethanol as a solvent.

    Substitution: Sodium methoxide, methanol, elevated temperatures.

    Oxidation: Potassium permanganate, acidic or basic conditions.

Major Products Formed

    Reduction: 2-Chloro-N-cyclopropyl-4-aminoaniline.

    Substitution: Various substituted aniline derivatives depending on the nucleophile used.

    Oxidation: Oxidized cyclopropyl derivatives.

Scientific Research Applications

2-Chloro-N-cyclopropyl-4-nitroaniline has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in designing new therapeutic agents.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Chloro-N-cyclopropyl-4-nitroaniline involves its interaction with specific molecular targets. For instance, its nitro group can undergo bioreduction in biological systems, leading to the formation of reactive intermediates that can interact with cellular components. The compound’s ability to form covalent bonds with nucleophilic sites in proteins and DNA contributes to its biological activity.

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-4-nitroaniline: Lacks the cyclopropyl group, making it less sterically hindered.

    N-Cyclopropyl-4-nitroaniline: Lacks the chloro group, affecting its reactivity.

    4-Nitroaniline: Lacks both the chloro and cyclopropyl groups, significantly altering its chemical properties.

Uniqueness

2-Chloro-N-cyclopropyl-4-nitroaniline is unique due to the presence of both the chloro and cyclopropyl groups, which confer distinct steric and electronic effects. These structural features influence its reactivity and interactions with other molecules, making it a valuable compound for various applications.

Properties

CAS No.

2967-56-8

Molecular Formula

C12H3F7O

Molecular Weight

296.14 g/mol

IUPAC Name

2,3,5,6-tetrafluoro-4-(2,3,6-trifluorophenyl)phenol

InChI

InChI=1S/C12H3F7O/c13-3-1-2-4(14)7(15)5(3)6-8(16)10(18)12(20)11(19)9(6)17/h1-2,20H

InChI Key

RXCXJSLOHFUBGE-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1F)C2=C(C(=C(C(=C2F)F)O)F)F)F)F

Origin of Product

United States

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